Givinostat hydrochloride

概要

説明

準備方法

合成経路と反応条件

ITF 2357の合成には、ヒドロキサム酸誘導体の調製が含まれます。 . 反応条件は、一般的に、所望の生成物の形成を促進するために、有機溶媒と触媒の使用を含みます。

工業生産方法

ITF 2357の工業生産には、実験室設定で使用される合成経路のスケールアップが含まれます。 これには、最終生成物の高収率と純度を確保するための反応条件の最適化が含まれます。 この化合物は、通常、高度な化学反応器と精製技術を使用して、大量に製造されます .

化学反応の分析

反応の種類

ITF 2357は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、異なる誘導体を形成することができます。

還元: 還元反応は、ITF 2357に存在する官能基を修飾することができます。

一般的な試薬と条件

ITF 2357を含む反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 反応条件は、多くの場合、所望の結果を得るために、制御された温度とpHレベルを伴います .

形成される主な生成物

ITF 2357の反応から形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究アプリケーション

ITF 2357は、以下を含む幅広い科学研究アプリケーションを持っています。

化学: 遺伝子発現とクロマチン構造に対するヒストン脱アセチル化酵素阻害の影響を研究するためのツールとして使用されます。

生物学: 細胞周期の進行、アポトーシス、および分化の調節における役割について調査されています。

科学的研究の応用

Cancer Treatment

1.1 Glioblastoma Therapy

Givinostat has been investigated for its anti-tumor properties, particularly in glioblastoma, a highly aggressive brain tumor. A study demonstrated that Givinostat incorporated into liposomes significantly improved its pharmacokinetics and delivery to the brain. The liposomal formulation showed a 2.5-fold increase in drug half-life and a 6-fold increase in brain uptake in mouse models, without overt toxicity. The treatment preserved anti-tumor activity in both 2D and 3D glioblastoma models, indicating its potential as a therapeutic candidate for glioblastoma treatment .

1.2 Hematological Malignancies

Givinostat has also been evaluated in clinical trials for hematological malignancies such as polycythemia vera (PV) and myelofibrosis (MF). A Phase II study reported that Givinostat was well tolerated and could induce hematological responses in patients with PV and some with MF. Among the participants, notable responses included complete and partial remissions, alongside significant reductions in splenomegaly .

Neuromuscular Disorders

2.1 Duchenne Muscular Dystrophy (DMD)

Givinostat is under clinical development for treating Duchenne muscular dystrophy (DMD). It is currently in pre-registration stages following promising results from a Phase III trial (EPIDYS). The trial indicated that Givinostat could slow muscle function decline in ambulatory boys with DMD compared to placebo, evidenced by a clinically meaningful difference in stair-climbing performance over 18 months. It works by stimulating myogenesis through upregulation of follistatin, offering a non-steroidal treatment alternative for patients .

Cardiovascular Applications

Recent studies have highlighted Givinostat's role in reducing adverse cardiac remodeling associated with heart diseases. Research indicates that it mitigates inflammation and fibrosis in cardiac tissues, improving heart performance by regulating endothelial-to-mesenchymal transition processes . This suggests potential applications for Givinostat in treating heart failure and other cardiovascular conditions.

Neuroprotective Effects

Givinostat has shown promise in neuroprotection, particularly in models of neonatal hypoxic-ischemic injury. In rodent studies, it was found to enhance histone acetylation levels post-injury, which may contribute to its anti-inflammatory effects and promote neuroprotection . This application could be relevant for developing treatments for conditions like cerebral palsy or other neurodevelopmental disorders.

Summary of Clinical Applications

作用機序

ITF 2357は、ヒストン脱アセチル化酵素の活性を阻害することによって効果を発揮します。 この阻害は、ヒストンタンパク質のアセチル化を増加させ、遺伝子発現の変化をもたらします。 この化合物は、細胞の増殖、分化、生存に関連する遺伝子の調節に関与するヒストン脱アセチル化酵素を特異的に標的とします . さらに、ITF 2357は、p21、Bcl-2、Mcl-1などの重要な調節タンパク質の発現を調節することによって、癌細胞におけるアポトーシスを誘導することが示されています。

類似の化合物との比較

類似の化合物

スベロイルアニリドヒドロキサム酸 (SAHA): 作用機序が似ていますが、有効性と毒性プロファイルが異なる別のヒストン脱アセチル化酵素阻害剤。

トリコスタチンA: 主に研究設定で使用される強力なヒストン脱アセチル化酵素阻害剤。

バルプロ酸: てんかんや気分障害の治療など、より広範な用途を持つヒストン脱アセチル化酵素阻害剤。

ITF 2357の独自性

ITF 2357は、正常な細胞を温存しながら、癌細胞のアポトーシスを選択的に誘導する能力において独特です。 この選択的な活性により、他のヒストン脱アセチル化酵素阻害剤と比較して、副作用が少なくなる可能性のある癌治療のための有望な候補となります。

類似化合物との比較

Similar Compounds

Suberoylanilide hydroxamic acid (SAHA): Another histone deacetylase inhibitor with similar mechanisms of action but different efficacy and toxicity profiles.

Trichostatin A: A potent histone deacetylase inhibitor used primarily in research settings.

Valproic acid: A histone deacetylase inhibitor with broader applications, including the treatment of epilepsy and mood disorders.

Uniqueness of ITF 2357

ITF 2357 is unique in its ability to selectively induce apoptosis in cancer cells while sparing normal cells. This selective activity makes it a promising candidate for cancer therapy with potentially fewer side effects compared to other histone deacetylase inhibitors.

生物活性

Givinostat hydrochloride, also known as ITF2357, is a potent histone deacetylase (HDAC) inhibitor that has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammatory diseases. This article delves into its mechanisms of action, therapeutic applications, and significant research findings.

Givinostat primarily inhibits class I and II HDACs, which leads to increased acetylation of histones and modulation of gene expression. This mechanism has several downstream effects:

- Cytokine Regulation : Givinostat reduces the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-6, and interferon-gamma (IFN-γ) from stimulated peripheral blood mononuclear cells (PBMCs) in vitro .

- Anti-inflammatory Effects : At low concentrations, it exhibits significant anti-inflammatory properties by modulating immune responses, which is particularly beneficial in conditions characterized by excessive inflammation .

- Antineoplastic Activity : Givinostat has shown potential in inhibiting tumor growth and inducing apoptosis in various cancer cell lines by altering the expression of genes involved in cell cycle regulation and apoptosis .

In Vitro Studies

- Cytokine Production : A study demonstrated that Givinostat significantly decreased IL-1β levels in glial cell cultures treated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .

- Histone Acetylation : In vitro experiments confirmed that Givinostat effectively increased the levels of acetylated histone H3, underscoring its role as an HDAC inhibitor .

In Vivo Studies

- Neonatal Hypoxia-Ischemia Model : In a rat model, Givinostat did not significantly alter microglial activation or cytokine levels post-injury but showed some immunosuppressive effects by decreasing MIP-1α levels .

- Liver Fibrosis : Givinostat was found to inhibit hepatic stellate cell activation and alleviate liver fibrosis in mouse models through transcriptomic regulation of key genes involved in fibrosis .

- Traumatic Brain Injury : It improved functional recovery and reduced tissue damage in models of traumatic brain injury, highlighting its neuroprotective capabilities .

Clinical Applications

Givinostat is currently being investigated for several clinical applications:

- Myeloproliferative Disorders : Phase II trials are ongoing to evaluate its efficacy in treating polycythemia vera and other related conditions .

- Duchenne Muscular Dystrophy (DMD) : It is also being explored as a treatment option for DMD, with ongoing Phase III trials assessing its long-term effects on muscle function .

Case Studies

A notable case study involved patients with myelofibrosis who received Givinostat as part of a clinical trial. Results indicated that most patients experienced hematological responses, showcasing the compound's potential in managing blood disorders .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| HDAC Inhibition | Inhibits class I and II HDACs, leading to increased histone acetylation. |

| Cytokine Modulation | Reduces production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β). |

| Antineoplastic Effects | Induces apoptosis in cancer cells and inhibits tumor growth. |

| Neuroprotection | Improves recovery from traumatic brain injury and modulates inflammatory responses post-injury. |

| Fibrosis Treatment | Alleviates liver fibrosis by regulating hepatic stellate cell activation. |

特性

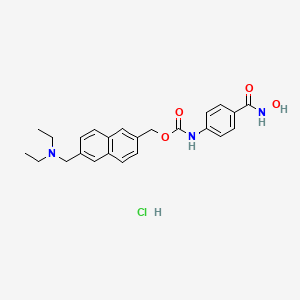

IUPAC Name |

[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4.ClH/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSGNWJOQMSBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199657-29-9 | |

| Record name | Givinostat hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199657299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GIVINOSTAT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z02132R2QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。